5-Methyl-2-hexylamine hydrochloride

Descripción general

Descripción

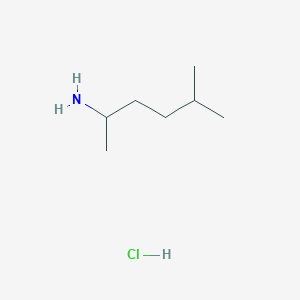

5-Methyl-2-hexylamine hydrochloride is a chemical compound with the molecular formula C7H18ClN. It is an aliphatic amine that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Métodos De Preparación

The synthesis of 5-Methyl-2-hexylamine hydrochloride typically involves the reaction of 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This oxime is then reduced via catalytic hydrogenation to yield 5-Methyl-2-hexylamine. The resulting amine can be purified by distillation and subsequently converted to its hydrochloride salt .

Análisis De Reacciones Químicas

5-Methyl-2-hexylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include hydroxylamine for oxime formation and catalytic hydrogenation for reduction. .

Aplicaciones Científicas De Investigación

5-Methyl-2-hexylamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds, including pyridines and other cyclic nitrogen-based compounds.

Biology: It is studied for its potential biological activity and interactions with biological systems.

Medicine: It has been explored for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: It is used in the production of surfactants, pesticides, and corrosion inhibitors

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-hexylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. As an aliphatic amine, it can act as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and energy levels .

Comparación Con Compuestos Similares

Actividad Biológica

5-Methyl-2-hexylamine hydrochloride (C₇H₁₈ClN) is an aliphatic amine that has garnered attention for its potential biological activities. This compound, characterized by a branched alkyl chain, exhibits various pharmacological properties, making it a subject of interest in both academic and clinical research.

This compound appears as a white crystalline powder and is soluble in water. Its structure facilitates interactions within biological systems, influencing its activity and applications across different fields, including pharmacology and biochemistry .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research evaluating growth inhibition against various human cancer cell lines (e.g., HCT-8, Bel7402, HeLa, A549, BGC-823) demonstrated significant activity of related quaternary ammonium compounds. The IC50 values indicated that certain derivatives exhibited potent growth inhibition, with some compounds showing IC50 values as low as 0.29 µM compared to traditional chemotherapeutics like 5-FU .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quaternary berberine-12-N,N-di-n-hexylamine chloride | 0.29 | A549 |

| Quaternary berberine-12-N,N-di-n-heptylamine chloride | 0.49 | HCT-8 |

| Quaternary berberine-12-N,N-di-n-heptylamine chloride | 0.51 | Bel7402 |

| Quaternary berberine-12-N,N-di-n-heptylamine chloride | 0.26 | HeLa |

This trend suggests that the length and branching of the alkyl chain significantly influence the biological activity of these compounds.

2. Cardiovascular Effects

Aliphatic amines like this compound are known to affect cardiovascular activity. They can induce vasoconstriction and are categorized as pressor amines due to their ability to elevate blood pressure . This property is particularly relevant in the context of stimulant use in dietary supplements, where compounds such as DMAA (1,3-dimethylamylamine) have shown similar effects.

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets in biological systems. While specific pathways remain to be fully elucidated, it is hypothesized that this compound may influence neurotransmitter release and modulate metabolic pathways associated with energy production.

Case Studies

Case Study: Stimulant Effects in Clinical Settings

In clinical settings, compounds similar to this compound have been examined for their stimulant properties. For example, DMAA has been reported to enhance exercise performance but also poses risks such as increased heart rate and blood pressure . This highlights the dual nature of such compounds—offering potential benefits while also necessitating caution regarding their safety profiles.

Propiedades

IUPAC Name |

5-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)4-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRFACDGAMVQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71776-71-1 | |

| Record name | 2-Hexanamine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71776-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.